N,N'-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide typically involves the reaction of octane-1-sulfonimidoamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Trimethylsilyl chloride, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide involves its ability to act as a silylating agent. The trimethylsilyl group can temporarily protect reactive functional groups, allowing for selective reactions to occur. This protection is achieved through the formation of a stable silyl ether or silyl amide bond, which can be removed under specific conditions to regenerate the original functional group .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but lacks the octane-1-sulfonimidoamide moiety.
Trimethylsilyl chloride: Commonly used silylating agent but does not contain the dimethylamino group.
Uniqueness
N,N’-Dimethyl-N-(trimethylsilyl)octane-1-sulfonimidoamide is unique due to its combination of a trimethylsilyl group with an octane-1-sulfonimidoamide moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various applications .
Properties
CAS No. |
89902-41-0 |
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Molecular Formula |
C13H32N2OSSi |
Molecular Weight |
292.56 g/mol |
IUPAC Name |
N-(N-methyl-S-octylsulfonimidoyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C13H32N2OSSi/c1-7-8-9-10-11-12-13-17(16,14-2)15(3)18(4,5)6/h7-13H2,1-6H3 |
InChI Key |
JEGAAHVSFZMWPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=NC)(=O)N(C)[Si](C)(C)C |
Origin of Product |
United States |
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